molecular formula C9H19NO B11053691 1-Ethyl-2,3-dimethylpiperidin-4-ol

1-Ethyl-2,3-dimethylpiperidin-4-ol

Cat. No.: B11053691
M. Wt: 157.25 g/mol
InChI Key: WEPBBBLOFRSXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,3-dimethylpiperidin-4-ol is a piperidine derivative with the molecular formula C9H19NO . Piperidine is a fundamental scaffold in medicinal chemistry, and its substituted derivatives are of significant interest in organic synthesis and pharmaceutical research for building more complex molecular structures . Compounds featuring the piperidine ring and dimethylamine pharmacophore are commonly investigated for their potential biological activities and can serve as key intermediates in developing substances with diverse pharmacological properties . This specific alkyl-substituted piperidin-4-ol is intended for use in research and development laboratories as a chemical building block. Researchers can utilize it to explore new chemical spaces or as a precursor in the synthesis of novel compounds. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-ethyl-2,3-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-10-6-5-9(11)7(2)8(10)3/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPBBBLOFRSXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl and Methyl Group Incorporation

Reductive amination is pivotal for introducing the ethyl group. A reported protocol couples Boc-protected valinal with 3,4-dimethylpiperidine under palladium catalysis, followed by deprotection with HCl/dioxane to yield 1-ethyl-3,4-dimethylpiperidine. Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids like BF₃·OEt₂.

Hydroxylation at Position 4

Direct hydroxylation of 1-ethyl-2,3-dimethylpiperidine remains challenging due to steric hindrance. An efficient workaround involves oxidizing the 4-position via epoxide formation, as detailed in Section 1.2. Alternatively, microbial oxidation using Pseudomonas putida monooxygenases has been explored, though yields are moderate (50–60%).

Catalytic Systems and Reaction Conditions

Acid-Catalyzed Annulation

Bronsted acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., ZnCl₂) accelerate annulation between 4-hydroxybutyraldehyde and ethylamine. Trifluoroacetic acid (2.5 equiv) in dichloromethane at 0–5°C achieves 86% conversion to the piperidine intermediate within 2–3 hours.

Transition-Metal Catalysis

Palladium-catalyzed transfer hydrogenation is critical for reducing unsaturated intermediates. For example, bis-triflate derivatives are hydrogenated in DMF at 80°C using Pd/C, affording 3,4-dimethylpiperidine in 92% yield.

Industrial-Scale Process Optimization

One-Pot Synthesis

A patented one-pot method eliminates intermediate purification, enhancing cost efficiency. Reacting 4-hydroxybutyraldehyde, ethylamine, and cyanide under acid catalysis produces (S)-1-ethyl-2-cyanopyrrolidine, which is hydrolyzed to the alcohol. This process achieves an 80% overall yield with a reaction time of 6–8 hours.

Solvent and Temperature Effects

Solvents like tetrahydrofuran and ethanol improve solubility of intermediates, while temperatures between 25–40°C balance reaction rate and selectivity. For instance, annulation at 40°C reduces byproduct formation by 15% compared to 100°C.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsCatalystYield (%)Reference
Acid-Catalyzed Annulation4-HydroxybutyraldehydeCyclization, MethylationTFA80
Epoxide Ring-Opening1-Benzyl-4-methyl-THPEpoxidation, Azide Openingm-CPBA85
Reductive AminationBoc-3,4-dimethylpiperidineCoupling, DeprotectionPd/C92

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LAH and NaBH4 are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their ability to inhibit the CCR5 receptor, a key player in HIV-1 entry into cells . The compound’s structure allows it to form strong interactions with the receptor, blocking its activity and preventing viral entry. This mechanism highlights the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Group Key Substituents Applications Reference
This compound C₉H₁₉NO Hydroxyl 1-Ethyl, 2,3-dimethyl Potential medicinal intermediate Inferred
Piperidin-4-one, 1-ethyl-2,3-dimethyl C₉H₁₇NO Ketone 1-Ethyl, 2,3-dimethyl Anti-inflammatory agent
2,2,6,6-Tetramethylpiperidin-4-ol C₉H₁₉NO Hydroxyl 2,2,6,6-Tetramethyl Polymer stabilizer
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Ester 4-Ester, 2-piperidyl Pharmaceutical intermediate
1-Ethyl-2,3-dimethylimidazolium nitrite C₇H₁₂N₃O₂ Nitrite 1-Ethyl, 2,3-dimethyl CO₂ conversion catalyst

Research Findings and Limitations

  • Biological Activity : Piperidin-4-one analogs (e.g., from S. torvum) suggest that this compound may exhibit anti-inflammatory properties, though direct evidence is lacking .
  • Catalytic Potential: The ethyl and dimethyl groups in imidazolium salts enhance catalytic activity in CO₂ hydrogenation, implying that similar substituents in piperidine derivatives could be explored for analogous roles .
  • Limitations : Most data are inferred from structural analogs due to the absence of direct studies on this compound. Discrepancies in substituent effects (e.g., steric vs. electronic) require experimental validation.

Notes

  • Contradictions : While ethyl and methyl groups in imidazolium salts improve catalytic activity , their impact on piperidine derivatives’ reactivity remains unverified.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for 1-Ethyl-2,3-dimethylpiperidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves alkylation of a piperidine precursor. For example, reacting 3-methylpiperidin-4-ol with ethylene oxide under basic conditions (e.g., NaOH, 40–60°C) introduces the ethyl group. Optimizing catalyst concentration (e.g., 10–15 mol% NaOH) and reaction time (6–12 hours) minimizes byproducts like diethylated derivatives. Post-synthesis purification via fractional distillation or silica-gel chromatography (eluent: ethyl acetate/methanol 9:1) achieves >95% purity. Excess ethylene oxide or elevated temperatures (>70°C) reduce selectivity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns. Vicinal coupling constants (e.g., J=1012HzJ = 10–12 \, \text{Hz}) in ¹H NMR distinguish axial/equatorial methyl groups. IR spectroscopy verifies hydroxyl stretching (3200–3400 cm⁻¹). Mass spectrometry (HRMS-ESI) confirms molecular weight (observed m/z: 171.15 [M+H]⁺). X-ray crystallography resolves stereochemistry when single crystals are obtained (e.g., recrystallization in hexane/ethanol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 2 guidelines:

  • Personal Protection : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse with saline for 15 minutes.
  • Storage : Airtight containers in cool (2–8°C), dry conditions, away from oxidizers .

Advanced Research Questions

Q. How do vicinal diaxial methyl groups in 2,3-dimethylpiperidine derivatives influence conformational stability and receptor binding?

  • Methodological Answer : Vicinal diaxial methyl groups enforce a rigid chair conformation, reducing ring puckering. Computational studies (DFT, B3LYP/6-31G*) show a 5–7 kcal/mol energy barrier for chair flipping. This rigidity enhances binding to serotonin 5-HT₃ receptors (Kᵢ = 12 nM vs. 45 nM for flexible analogs). Use comparative molecular docking (AutoDock Vina) to map substituent orientations in receptor pockets .

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound analogs?

  • Methodological Answer : Discrepancies arise from assay variables:

  • Standardization : Use HEK293 cells expressing cloned receptors (e.g., α4β2 nAChR) to control isoform specificity.
  • Radioligand Selection : Compare 3^3H-epibatidine vs. 125^{125}I-α-bungarotoxin for nicotinic receptor studies.
  • Data Normalization : Express affinities as % inhibition relative to positive controls (e.g., 100 nM acetylcholine). Meta-analysis with tools like RevMan reduces variability .

Q. How can computational modeling predict metabolic pathways and oxidation sites of this compound?

  • Methodological Answer :

  • In Silico Tools : Schrödinger’s ADMET Predictor identifies CYP450 oxidation sites (e.g., tertiary amine → N-oxide).
  • Metabolite Validation : Incubate with human hepatocytes (37°C, 24 hours) and analyze via LC-MS/MS (C18 column, 0.1% formic acid gradient). Major metabolites: 4-keto derivative (m/z 185.12) and hydroxylated ethyl chain (m/z 187.15) .

Structural and Functional Analysis

Q. How does the substitution pattern of this compound compare to analogs in modulating neurotransmitter systems?

  • Methodological Answer : Compare binding profiles using:

  • Analogs : 2-(3-Methylpiperidin-4-yl)ethan-1-ol (Kᵢ = 28 nM for dopamine D₂) vs. 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol (Kᵢ = 85 nM).
  • Assays : Radioligand displacement (³H-spiperone for D₂) and functional cAMP assays (D₂ inhibition reduces cAMP by 70% at 100 nM) .

Q. What chromatographic methods ensure purity assessment of this compound in complex mixtures?

  • Methodological Answer :

  • HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile/20 mM ammonium acetate, 70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
  • Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

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